molecular formula C25H24F3N3OS2 B11631261 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11631261
M. Wt: 503.6 g/mol
InChI Key: AVZPOHZVQKAHQU-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a quinoline ring fused with a pyrazole ring, along with various substituents. The compound’s systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X. One notable method involves the condensation of appropriate starting materials, followed by cyclization. For instance, a key step might be the reaction between a thienyl-substituted ketone and an ethylsulfanyl-substituted aldehyde. The exact conditions and reagents would depend on the specific synthetic strategy.

Industrial Production:: While industrial-scale production details are proprietary, manufacturers likely optimize the synthetic route for efficiency, yield, and cost-effectiveness. Continuous flow processes or batch reactions may be employed.

Chemical Reactions Analysis

Reaction Types:: Compound X can undergo various reactions, including:

    Oxidation: Oxidative transformations of the thienyl or phenyl moieties.

    Reduction: Reduction of the quinoline or pyrazole rings.

    Substitution: Substitution reactions at different positions.

    Cyclization: Formation of the quinoline and pyrazole rings.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) and appropriate catalysts.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products:: The specific products formed depend on the reaction conditions and substituents. Isomers, regioselectivity, and stereochemistry play crucial roles.

Scientific Research Applications

Compound X finds applications in:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological targets.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While Compound X is unique due to its intricate structure, similar compounds include:

Properties

Molecular Formula

C25H24F3N3OS2

Molecular Weight

503.6 g/mol

IUPAC Name

2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H24F3N3OS2/c1-4-33-19-8-9-34-22(19)20-16(13-29)23(30)31(15-7-5-6-14(10-15)25(26,27)28)17-11-24(2,3)12-18(32)21(17)20/h5-10,20H,4,11-12,30H2,1-3H3

InChI Key

AVZPOHZVQKAHQU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC(=C4)C(F)(F)F)N)C#N

Origin of Product

United States

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